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Compound of Interest

Compound Name: 6-Bromo-1-chloroisoquinoline

Cat. No.: B057692

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-1-chloroisoquinoline, a key intermediate in medicinal chemistry and drug discovery.
[1] The information is tailored for researchers, scientists, and professionals in drug
development, offering a structured presentation of mass spectrometry, infrared, and nuclear
magnetic resonance data, alongside detailed experimental protocols and a logical workflow for
structural elucidation.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for 6-Bromo-1-
chloroisoquinoline (CAS No: 205055-63-6), with a molecular formula of C9H5BrCIN and a
molecular weight of 242.5 g/mol .[2][3]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and the presence of bromine and
chlorine atoms through the characteristic isotopic pattern.
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lon miz Interpretation

Molecular ion plus a proton,

[M+H]* 241, 243 ) ]
showing the Br isotope pattern.
The presence of one bromine
_ and one chlorine atom results
Isotopic Pattern M, M+2, M+4

in a characteristic isotopic

cluster for the molecular ion.

Table 1: Mass Spectrometry Data for 6-Bromo-1-chloroisoquinoline.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental *H and 3C NMR spectra for 6-Bromo-1-chloroisoquinoline are not readily
available in the public domain, the following tables provide predicted chemical shifts. These
predictions are based on the analysis of structurally similar compounds, such as 6-
bromoisoquinoline and other substituted isoquinolines, and general principles of NMR
spectroscopy.[4] The aromatic protons are expected to appear in the range of & 7.0-9.0 ppm,
with the H-8 proton being significantly deshielded due to the peri-effect of the nitrogen lone pair.

[5]

IH NMR (Predicted)

] Chemical Shift () o Coupling Constant
Proton Assignment Multiplicity
[Ppm] (9) [Hz]

H-3 75-7.7 d ~55

H-4 8.2-84 d ~55

H-5 8.0-8.2 d ~ 8.8

H-7 7.8-8.0 dd ~8.8,~1.8

H-8 8.3-85 d ~1.8

Table 2: Predicted *H NMR Data for 6-Bromo-1-chloroisoquinoline.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b057692?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/6-bromo-1-chloroisoquinoline.htm
https://www.benchchem.com/product/b057692?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_H_and_C_NMR_Spectra_of_6_Bromoquinoline.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_1H_and_13C_NMR_Spectroscopy_of_Substituted_Quinolines.pdf
https://www.benchchem.com/product/b057692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

13C NMR (Predicted)

Carbon Assignment

Chemical Shift (8) [ppm]

C-1 150 - 152
C-3 121 - 123
C-4 138 - 140
C-4a 127 - 129
C-5 130 - 132
C-6 123 - 125
C-7 135 - 137
C-8 128 - 130
C-8a 143 - 145

Table 3: Predicted 3C NMR Data for 6-Bromo-1-chloroisoquinoline.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Bromo-1-chloroisoquinoline is expected to exhibit characteristic

absorption bands for aromatic C-H and C=C stretching vibrations. The presence of the C-Br

and C-Cl bonds will also give rise to absorptions in the fingerprint region.

Functional Group Wavenumber (cm—2) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aromatic C=C Stretch 1600 - 1450 Medium
C-ClI Stretch 850 - 550 Strong
C-Br Stretch 690 - 515 Strong

Table 4: Predicted IR Absorption Data for 6-Bromo-1-chloroisoquinoline.
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Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and accurate interpretation.

NMR Spectroscopy Protocol

Sample Preparation:

Accurately weigh 10-20 mg of 6-Bromo-1-chloroisoquinoline for *H NMR or 50-100 mg for
13C NMR into a clean, dry vial.[4]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClsz, DMSO-de) in which the compound is fully soluble.[4][6]

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.[4]

If any solid particles are present, filter the solution through a small plug of glass wool
inserted into the pipette.[4]

Securely cap the NMR tube before insertion into the spectrometer.[6]

Data Acquisition:

Insert the NMR tube into the spectrometer.[6]

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to
optimize homogeneity.[6]

For *H NMR, acquire the spectrum using a standard one-pulse sequence. Typically, 8-16
scans are sufficient for a sample of this concentration.

For 13C NMR, use a standard proton-decoupled pulse sequence. A greater number of scans
(e.g., 1024 or more) will be necessary due to the low natural abundance of the 3C isotope.

[4]

Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by
phasing and baseline correction to obtain the final spectrum.[4]
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IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

e Grind a small amount (1-2 mg) of 6-Bromo-1-chloroisoquinoline with approximately 100-
200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

[6]
o Continue grinding until a fine, homogeneous powder is obtained.[6]

e Place a portion of the powdered mixture into a pellet die and apply high pressure (typically 8-
10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

Data Acquisition:
e Place the KBr pellet into the sample holder of the FTIR spectrometer.[6]
e Record a background spectrum of the empty sample compartment.[6]

o Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm~1.[6]

Mass Spectrometry Protocol (Direct Infusion)

Sample Preparation:

» Prepare a dilute solution of 6-Bromo-1-chloroisoquinoline in a suitable volatile solvent,
such as methanol or acetonitrile.

Data Acquisition:

Introduce the sample solution into the mass spectrometer's ion source via direct infusion.

For electron ionization (EI), the sample is vaporized and bombarded with a beam of high-
energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.[6]

A detector records the abundance of each ion to generate the mass spectrum.[6]
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Spectroscopic Analysis Workflow

The structural elucidation of 6-Bromo-1-chloroisoquinoline from its spectroscopic data

follows a logical progression. The following diagram illustrates this workflow.
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Spectroscopic analysis workflow for 6-Bromo-1-chloroisoquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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